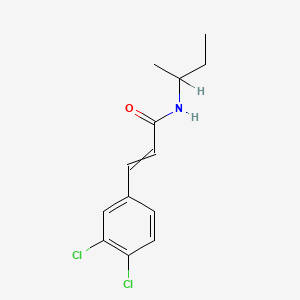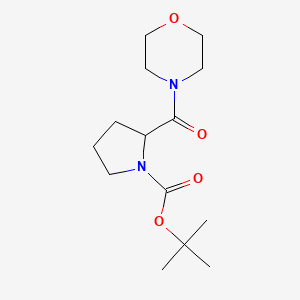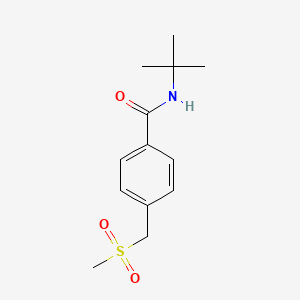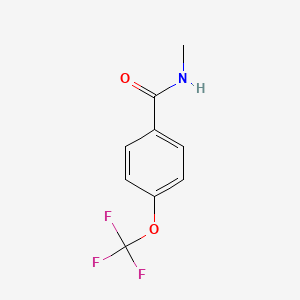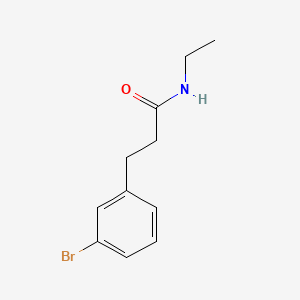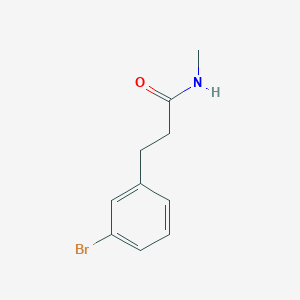
3-(3-bromophenyl)-N-methylpropanamide
Overview
Description
3-(3-bromophenyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic Properties and Vibrational Mode Couplings Analysis : A study by Viana et al. (2017) on a structurally analogous compound, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, reveals insights into electronic properties and vibrational mode couplings, useful in understanding the electronic behavior of similar compounds (Viana et al., 2017).
Anticonvulsant Properties : Research by Edafiogho et al. (2003) investigates the structure and biological activity of a potent anticonvulsant enaminone, methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, indicating potential applications in designing new anticonvulsant agents (Edafiogho et al., 2003).
Antimicrobial Activity in Organic Synthesis : Gad-Elkareem et al. (2011) describe the synthesis of new pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide and their antimicrobial activities, which could be relevant for applications in medicinal chemistry and drug design (Gad-Elkareem et al., 2011).
Photochemical Reactions : A study by Nishio et al. (2005) explores the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which could have implications in photophysics and photochemistry (Nishio et al., 2005).
Antipathogenic Activity of Derivatives : A study by Limban et al. (2011) investigates the antipathogenic activity of new thiourea derivatives, including 2-bromophenyl, highlighting potential applications in developing antimicrobial agents (Limban et al., 2011).
Antimicrobial Activity of Arylpropanamides : Research by Grishchuk et al. (2013) on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides shows low antimicrobial activity, which could inform the development of more effective compounds (Grishchuk et al., 2013).
Study of Arylpropanonamines for Anesthesia : A study by Stenlake et al. (1989) examines arylpropanonamines, including 1-(4-bromophenyl) derivatives, as potential intravenous anesthetics (Stenlake et al., 1989).
properties
IUPAC Name |
3-(3-bromophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJMEBNTVTSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





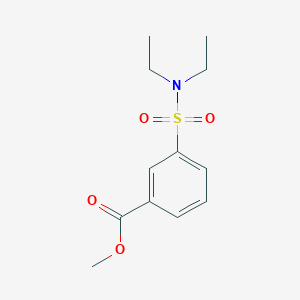
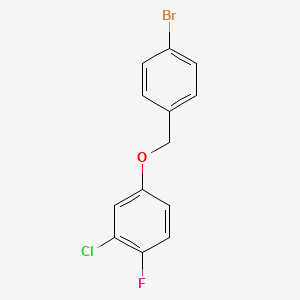

![5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B7891604.png)


